7-bromo-1H-indol-2-amine
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Overview
Description
7-Bromo-1H-indol-2-amine is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the seventh position and an amino group at the second position on the indole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H-indol-2-amine typically involves the bromination of 1H-indol-2-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1H-indol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Various substituted indoles.
Oxidation: Nitro-indoles.
Reduction: Amino-indoles.
Coupling: Biaryl compounds.
Scientific Research Applications
7-Bromo-1H-indol-2-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-1H-indol-2-amine involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Indol-2-amine: Lacks the bromine substituent.
7-Chloro-1H-indol-2-amine: Contains a chlorine atom instead of bromine.
7-Fluoro-1H-indol-2-amine: Contains a fluorine atom instead of bromine.
Uniqueness
7-Bromo-1H-indol-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis .
Biological Activity
7-Bromo-1H-indol-2-amine, a derivative of indole, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 7th position of the indole ring. This structural modification can enhance its pharmacological properties, making it a valuable candidate for drug development. The compound can exist in various forms, including its hydrochloride salt, which is often used in biological assays due to its improved solubility.
Biological Activities
Antimicrobial Activity
Indole derivatives are known for their effectiveness against various bacterial and fungal strains. Research indicates that this compound exhibits significant antimicrobial properties, making it a potential candidate for developing new antimicrobial agents.
Antiviral Properties
Recent studies have highlighted the antiviral potential of indole derivatives. Specifically, this compound has shown promise in inhibiting viral replication mechanisms, suggesting its utility in treating viral infections.
Anticancer Activity
The compound's anticancer properties have been explored in several studies. It has been demonstrated to inhibit cell proliferation in various cancer cell lines, including colon carcinoma cells. For instance, an analogue of this compound was shown to have an IC50 value of 3 μM in HCT116 colon carcinoma cell viability assays, indicating potent cytotoxic effects .
The biological effects of this compound are mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cellular signaling pathways, disrupting normal cellular functions.
- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Interference with Viral Replication : The compound may inhibit viral polymerases or other essential proteins required for viral replication, thereby reducing viral load in infected cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study investigating the anticancer effects of various indole derivatives, this compound was tested on HCT116 colon carcinoma cells. The results indicated that the compound significantly inhibited cell viability at concentrations as low as 3 μM. Further assays revealed that this effect was linked to apoptosis induction and cell cycle arrest .
Properties
Molecular Formula |
C8H7BrN2 |
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Molecular Weight |
211.06 g/mol |
IUPAC Name |
7-bromo-1H-indol-2-amine |
InChI |
InChI=1S/C8H7BrN2/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4,11H,10H2 |
InChI Key |
JRRWRCCFMXGVDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2)N |
Origin of Product |
United States |
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